Tosufloxacin
Overview
Description
Tosufloxacin is a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-positive and Gram-negative bacteria, chlamydia, mycoplasma, and anaerobes . Developed by Toyama Chemical Co., Ltd. in 1986, it was commercially available by 1990 . Despite its efficacy, this compound has a controversial safety profile, being associated with severe thrombocytopenia, nephritis, and hepatotoxicity .
Mechanism of Action
Target of Action
Tosufloxacin primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, transcription, and repair .
Mode of Action
This compound inhibits the activity of DNA gyrase and topoisomerase IV . By doing so, it prevents the uncoiling of supercoiled DNA during replication or transcription . This inhibition disrupts normal bacterial cell division .
Biochemical Pathways
As a fluoroquinolone, it is known to interfere with the bacterial dna synthesis pathway by inhibiting dna gyrase and topoisomerase iv .
Pharmacokinetics
Like other fluoroquinolones, it is expected to have concentration-dependent killing and prolonged post-antibiotic effect .
Result of Action
The inhibition of DNA gyrase and topoisomerase IV by this compound leads to the disruption of bacterial DNA replication and transcription . This results in the inhibition of bacterial cell division and ultimately leads to bacterial cell death .
Biochemical Analysis
Biochemical Properties
Tosufloxacin has been found to be extremely effective in treating several bacterial infections . It interacts with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . The interaction inhibits these enzymes, thereby preventing bacterial replication .
Cellular Effects
This compound has shown significant bactericidal activity against Pseudomonas aeruginosa, a common bacterial pathogen . It has been found to be effective against the preformed biofilms of P. aeruginosa at concentrations of 2–4 μM . It also exhibits bactericidal efficacy against CCCP-induced P. aeruginosa persister cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with bacterial DNA gyrase and topoisomerase IV . By inhibiting these enzymes, this compound prevents the supercoiling of bacterial DNA, a crucial step in DNA replication. This inhibition disrupts bacterial replication, leading to the death of the bacterial cell .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown increased body weights after administration, without any long-term effects . Behavioral analysis suggested alterations in anxiety-like behaviors and memory recall dysregulation .
Dosage Effects in Animal Models
In animal models, this compound was administered via drinking water at a dose of up to 300 mg/kg for two consecutive weeks during the developmental period . The results showed increased body weights after this compound administration, without any long-term effects .
Metabolic Pathways
As a fluoroquinolone, it is likely to undergo hepatic metabolism, similar to other drugs in this class .
Preparation Methods
Tosufloxacin can be synthesized through various methods, including solvent evaporation, grinding, ultrasonic, and freezing methods. Among these, the solvent evaporation method is considered the most suitable for preparing this compound/hydroxypropyl-β-cyclodextrin inclusion complexes due to its higher reaction sites and better dissolution properties . The industrial production of this compound involves the reaction of this compound tosylate with hydroxypropyl-β-cyclodextrin under controlled conditions .
Chemical Reactions Analysis
Tosufloxacin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions of this compound are less common but can occur under certain conditions.
Substitution: this compound can undergo substitution reactions, particularly involving its fluorine atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Tosufloxacin has a wide range of scientific research applications:
Chemistry: It is used in the study of chemical reactions and the development of new synthetic methods.
Biology: this compound is employed in research on bacterial resistance and the mechanisms of antibiotic action.
Comparison with Similar Compounds
Tosufloxacin is compared with other fluoroquinolones such as clinafloxacin, sarafloxacin, doxycycline, thiostrepton, and chlorosalicylanilide . Among these, this compound has the highest anti-persister activity, which can completely eradicate Staphylococcus aureus persisters within two days in vitro . The presence of a 2,4-difluorophenyl group at the N-1 position in the quinolone nucleus is associated with its high bactericidal activity and post-antibiotic effect .
Properties
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWFMDMBOJLQIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
100490-94-6 (4-toluene sulfonate) | |
Record name | Tosufloxacin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2044135 | |
Record name | Tosufloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100490-36-6 | |
Record name | Tosufloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100490-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tosufloxacin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tosufloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16850 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tosufloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOSUFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHJ553KQPS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Tosufloxacin?
A1: this compound, like other quinolones, exerts its antibacterial activity by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. [, , , , , ] These enzymes are essential for bacterial DNA replication, transcription, and repair. [, , , , , ] By inhibiting these enzymes, this compound disrupts bacterial DNA synthesis and leads to bacterial cell death. [, , , , , ]
Q2: How does this compound's interaction with bacterial outer membrane differ from other fluoroquinolones?
A2: Studies suggest that this compound may predominantly utilize a non-porin pathway to permeate the bacterial outer membrane, potentially through phospholipid bilayers. [, ] This differs from some other fluoroquinolones, which primarily utilize porin channels. [, ] This characteristic might contribute to its activity against certain resistant strains. [, ]
Q3: Does this compound exhibit activity against intracellular bacteria?
A3: Yes, this compound demonstrates potent intracellular bactericidal activity, likely due to its ability to effectively penetrate human cells. [] In studies using human lung fibroblast cells infected with Salmonella enteritidis, this compound showed superior suppression of intracellular bacterial growth compared to ofloxacin and norfloxacin. [] This intracellular activity is attributed both to its intrinsic antibacterial potency and its efficient cellular penetration. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H17F3N4O3S. Its molecular weight is 438.43 g/mol. []
Q5: How stable is this compound under different conditions, and what are the formulation strategies used to enhance its stability and bioavailability?
A5: this compound tosylate compositions have been developed to improve stability and dissolution rate. [] One formulation incorporates excipients like starch, hydroxypropyl cellulose derivatives, sodium carboxymethyl starch, silicon dioxide, and magnesium stearate. [] This formulation showed enhanced stability and a faster disintegration time compared to formulations using crude this compound tosylate. [] Another approach utilizes aluminum potassium sulfate dodecahydrate as a co-solvent in eye drop formulations to increase this compound tosylate solubility and improve solution stability. []
Q6: What is the impact of this compound tosylate's water solubility on its formulation, and how is this addressed?
A6: this compound tosylate's low water solubility poses challenges for intravenous formulation development. [] To overcome this, a prodrug, A-71497 (3-formyl derivative of this compound), was synthesized. [] A-71497 demonstrates improved water solubility and effectively delivers this compound into the bloodstream after oral, subcutaneous, and intravenous administration in animal models. []
Q7: What are the primary pharmacokinetic parameters of this compound?
A7: In a bioequivalence study in healthy Chinese volunteers, this compound demonstrated a half-life (t1/2) of 5.17 ± 1.96 hours after oral administration of 0.3 g this compound tablets. [] The time to reach maximum concentration (tmax) was 0.89 ± 0.19 hours, with a maximum concentration (Cmax) of 0.53 ± 0.09 µg/mL. [] The area under the curve from 0 to 24 hours (AUC0-24h) and the area under the curve from 0 to infinity (AUC0→∞) were 1.75 ± 0.67 µg·h·mL-1 and 1.98 ± 0.74 µg·h·mL-1, respectively. []
Q8: Is this compound a substrate for P-glycoprotein?
A8: Yes, studies suggest that this compound is likely a substrate for P-glycoprotein (P-gp), an efflux transporter protein. [] This interaction was demonstrated in a human colon adenocarcinoma cell line (Caco-2) monolayer model, where this compound transport was significantly affected by the P-gp inhibitor ketoconazole. []
Q9: How does the in vitro activity of this compound compare to other quinolones against common bacterial pathogens?
A9: this compound exhibits potent in vitro activity against a wide range of bacterial species. [, , , , , , ] It shows comparable or superior activity to ciprofloxacin and other quinolones against many gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. [, , , , , , ] It demonstrates good activity against Haemophilus influenzae, Moraxella catarrhalis, and Neisseria gonorrhoeae. [, , , , , , ] While this compound is active against Pseudomonas aeruginosa, its activity might be slightly lower compared to some other quinolones like ciprofloxacin. [, , , , , , ] Notably, this compound exhibits excellent in vitro activity against anaerobic bacteria, often surpassing other tested quinolones. [, ]
Q10: Has the efficacy of this compound been evaluated in animal models of infection?
A10: Yes, this compound has demonstrated efficacy in various animal models of bacterial infections. [, , ] In a rat model of intra-abdominal infection, this compound alone, and in combination with metronidazole, significantly reduced mortality and improved cure rates compared to untreated controls. [] The this compound-metronidazole combination showed comparable efficacy to the gentamicin-metronidazole combination. []
Q11: What are the known mechanisms of resistance to this compound?
A11: Resistance to this compound, like other quinolones, can arise from mutations in the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC). [, ] These mutations typically occur within the quinolone resistance-determining regions (QRDR) of these genes and reduce the binding affinity of the drug to the enzyme. [, ] Another mechanism of resistance involves active efflux pumps, which can extrude this compound from bacterial cells, decreasing its intracellular concentration and efficacy. [, ]
Q12: What analytical techniques are commonly employed to determine this compound concentrations?
A13: High-performance liquid chromatography (HPLC) is frequently used to determine this compound concentrations in various matrices, including plasma. [, , ] A common approach involves using a reversed-phase C18 column with UV detection at a wavelength of 269 nm. [] To improve the accuracy and sensitivity of the analysis, a column-switching technique can be employed to separate this compound from interfering compounds in plasma samples. []
Q13: Are there alternative analytical methods for quantifying this compound?
A14: Yes, a fluorescence-based method has been developed for this compound determination. [] This method takes advantage of the enhanced fluorescence of this compound Tosylate in the presence of aluminum ions (Al3+) in a sodium acetate-acetic acid buffer solution. [] This approach offers a simple and rapid alternative to HPLC for certain applications. []
Q14: What types of bacterial infections has this compound been investigated for in clinical settings?
A14: this compound has been clinically evaluated for treating various bacterial infections, including:
- Respiratory tract infections: acute bronchitis, pneumonia [, , , ]
- Urinary tract infections: acute uncomplicated cystitis, pyelonephritis [, , ]
- Nongonococcal urethritis, including Chlamydia trachomatis []
- Other infections: intra-abdominal infections, hepatobiliary infections, gastrointestinal infections [, ]
Q15: Has this compound been investigated for its efficacy in treating macrolide-resistant Mycoplasma pneumoniae infections?
A16: Yes, clinical studies have explored the use of this compound in treating macrolide-resistant Mycoplasma pneumoniae pneumonia in pediatric patients. [, ] While this compound demonstrated some efficacy, minocycline showed superior clinical outcomes in these studies. [, ]
Q16: What is the clinical significance of this compound's activity against biofilm-forming bacteria?
A17: this compound's ability to eradicate biofilm-forming bacteria, particularly nontypeable Haemophilus influenzae, holds promise for treating challenging infections like otitis media. [] Biofilms, being notoriously resistant to conventional antibiotic therapy, contribute to treatment failures and recurrent infections. [] this compound's efficacy against biofilms in vitro suggests its potential as an alternative treatment strategy for these infections. []
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